molecular formula C11H15NO3S B3016369 5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid CAS No. 1189133-20-7

5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid

Cat. No.: B3016369
CAS No.: 1189133-20-7
M. Wt: 241.31
InChI Key: XIUGRKJHDQXGDS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . The resulting intermediate undergoes further cyclization and functionalization to form the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of specific solvents and catalysts .

Chemical Reactions Analysis

5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes .

Comparison with Similar Compounds

5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid can be compared with other indole derivatives such as:

    Indole-3-carboxylic acid: Known for its role in plant growth regulation and potential anticancer properties.

    Indole-3-acetic acid: A well-known plant hormone involved in cell elongation and division.

    Indole-3-butyric acid: Used as a rooting hormone in plant propagation.

The uniqueness of this compound lies in its specific structural features and the presence of the thiazolo ring, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

5-oxo-2,3,6,6a,7,8,9,10-octahydro-[1,3]thiazolo[2,3-i]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c13-9-5-7-3-1-2-4-11(7)12(9)8(6-16-11)10(14)15/h7-8H,1-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUGRKJHDQXGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC23C(C1)CC(=O)N2C(CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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